N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is commonly known as norbornane, attached to an ethyl group. Additionally, it contains a pyrazole ring substituted with a methyl and a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Attachment of the Norbornane Moiety: The norbornane ring system can be introduced via a Friedel-Crafts alkylation reaction using norbornene and an appropriate alkyl halide.
Formation of the Acetamide Linkage: The final step involves the reaction of the substituted pyrazole with the norbornane derivative in the presence of an acylating agent such as acetic anhydride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Methyl Group: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the pyrazole ring could interact with biological macromolecules through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the nitro group, which may result in different chemical and biological properties.
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: The position of the nitro group is different, which could affect its reactivity and interactions.
Uniqueness: The presence of both the norbornane ring system and the nitro-substituted pyrazole ring in N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE makes it unique compared to other similar compounds. This combination of structural features may contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H22N4O3 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H22N4O3/c1-9(13-6-11-3-4-12(13)5-11)16-15(20)8-18-7-14(19(21)22)10(2)17-18/h7,9,11-13H,3-6,8H2,1-2H3,(H,16,20) |
InChI Key |
STBDLLKQQLGKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)NC(C)C2CC3CCC2C3 |
Origin of Product |
United States |
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